N-(furan-2-ylmethylene)cyclohexanamine
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Overview
Description
N-(furan-2-ylmethylene)cyclohexanamine: is a Schiff base compound formed by the condensation of cyclohexylamine and furfural.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethylene)cyclohexanamine typically involves the condensation reaction between cyclohexylamine and furfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethylene)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Regeneration of cyclohexylamine and furfural.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethylene)cyclohexanamine involves its ability to form complexes with metal ions through the azomethine nitrogen and furan oxygen atoms. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(furan-2-ylmethylene)aniline
- N-(furan-2-ylmethylene)benzylamine
Comparison: N-(furan-2-ylmethylene)cyclohexanamine is unique due to its cyclohexylamine moiety, which imparts distinct steric and electronic properties compared to other similar Schiff bases. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
69819-61-0 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-cyclohexyl-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-10H,1-3,5-6H2 |
InChI Key |
JJXUIVYSXQTYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CO2 |
Origin of Product |
United States |
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